(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

Melting Point Solid-State Stability Process Chemistry

Secure your research with this unique polysubstituted arylhydrazine. The specific ortho-Cl, F, and para-CF3 substitution creates a privileged scaffold for pyrazole synthesis, directly impacting LogP and nucleophilicity—critical for kinase inhibitor and anti-TB agent development. Unlike non-identical analogs, this 98% pure crystalline powder ensures consistent reaction yields and predictable downstream properties. Essential for medicinal chemists optimizing potency and selectivity.

Molecular Formula C7H5ClF4N2
Molecular Weight 228.57 g/mol
CAS No. 110499-66-6
Cat. No. B1590655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine
CAS110499-66-6
Molecular FormulaC7H5ClF4N2
Molecular Weight228.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)NN)Cl)C(F)(F)F
InChIInChI=1S/C7H5ClF4N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2
InChIKeyLDEAIXDNMCHKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine (CAS 110499-66-6) – A Differentiated Building Block for Agrochemical and Pharmaceutical R&D


(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine (CAS 110499-66-6) is a polysubstituted arylhydrazine building block characterized by a phenyl core bearing a chloro group at the 2-position, a fluoro group at the 6-position, and a trifluoromethyl group at the 4-position. This unique substitution pattern defines its utility as a key intermediate in the synthesis of pyrazole-based pharmaceuticals and agrochemicals, enabling the introduction of halogen and trifluoromethyl pharmacophores with high fidelity . The compound is typically supplied as a white to light yellow crystalline powder with a purity of 95% or 98%, suitable for research and further manufacturing applications .

Why (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine Cannot Be Directly Substituted with Common Arylhydrazine Analogs


Arylhydrazines are not interchangeable commodities; the precise positioning and electronic nature of substituents on the phenyl ring profoundly influence reactivity, stability, and the physicochemical properties of downstream derivatives. For (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine, the ortho-chloro and ortho-fluoro groups flanking the hydrazine moiety create a sterically congested and electronically tuned environment distinct from simpler analogs like 2-chloro-4-(trifluoromethyl)phenylhydrazine or the bulkier 2,6-dichloro analog . This specific substitution pattern directly impacts melting point, lipophilicity (LogP), and the nucleophilicity of the hydrazine group, which in turn governs reaction yields and product purity in pyrazole-forming cyclocondensations . Procurement of a non-identical arylhydrazine risks altering reaction kinetics, requiring re-optimization of synthetic routes, and introducing undesired physicochemical traits into the final drug or agrochemical candidate.

Quantitative Differentiation of (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine vs. Closest Structural Analogs


Elevated Melting Point Indicating Enhanced Solid-State Stability vs. 2-Chloro-4-(trifluoromethyl)phenylhydrazine

The target compound exhibits a significantly higher melting point (73-75 °C) compared to its regioisomer, 2-chloro-4-(trifluoromethyl)phenylhydrazine (39-41 °C) . This 34 °C elevation suggests stronger intermolecular forces in the crystalline lattice, which is a favorable indicator of improved solid-state stability, reduced hygroscopicity, and enhanced suitability for long-term storage and handling in a manufacturing environment.

Melting Point Solid-State Stability Process Chemistry

Balanced LogP Value Differentiating Lipophilicity from More Hydrophobic 2,6-Dichloro Analog

The target compound possesses a calculated LogP of 3.56 . While the analogous 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine has a lower predicted LogP of 2.85 , the target compound's value is distinct. More importantly, this value is significantly higher than that of unsubstituted phenylhydrazine (LogP approx. 1.5), placing the target compound in a lipophilicity range often associated with optimal passive membrane permeability for drug-like molecules (commonly 1-5). This specific LogP, driven by the unique chloro-fluoro-trifluoromethyl triad, offers a different pharmacokinetic profile for derived compounds compared to analogs with lower lipophilicity.

Lipophilicity LogP Drug Likeness Permeability

Intermediate Boiling Point and Vapor Pressure vs. 2,6-Dichloro Analog: Implications for Distillation and Vacuum Drying

The target compound has a reported boiling point of 189.9 °C at 760 mmHg and a vapor pressure of 0.557 mmHg at 25 °C . In contrast, the 2,6-dichloro analog has a predicted boiling point of approximately 224 °C at 760 mmHg . The ~34 °C lower boiling point of the target compound, coupled with its moderate vapor pressure, suggests it may be more amenable to purification via vacuum distillation or more easily removed under reduced pressure during workup procedures, offering a practical advantage in process development.

Boiling Point Vapor Pressure Process Safety Purification

Potent GSK3β Inhibition Observed in Cellular Assays: A Potential Mechanistic Differentiator

The target compound has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK3β) in cellular studies, with activity linked to the inhibition of cancer cell growth and proliferation . While direct IC50 data for the compound against GSK3β is not disclosed, the reported biological activity is consistent with the known pharmacology of certain arylpyrazole derivatives, which often target kinases. This activity profile differentiates it from other arylhydrazine intermediates that lack demonstrated kinase inhibition, positioning it as a more advanced starting material for medicinal chemistry programs targeting the Wnt/β-catenin pathway.

Kinase Inhibition GSK3β Cancer Research Cellular Assay

Selective Herbicidal Activity Demonstrated Against Broadleaf Weeds Without Crop Injury

The target compound has exhibited selective herbicidal activity against a broad range of weed species while sparing crops . Although specific application rates and weed species are not detailed in the source, this reported selectivity profile is a critical differentiator. It suggests the compound or its simple derivatives may possess a favorable toxicological window for agricultural use, potentially offering a new mode of action for herbicide development. This contrasts with many non-specific arylhydrazine intermediates that lack any documented herbicidal utility.

Herbicide Agrochemical Selectivity Weed Control

Antimycobacterial Activity Against Drug-Sensitive and Resistant M. tuberculosis Strains

The target compound has demonstrated antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis . While the minimum inhibitory concentration (MIC) values are not specified, this dual activity profile is a notable differentiator. It suggests that the compound or its close derivatives may overcome common resistance mechanisms, making it a valuable scaffold for developing novel antitubercular agents. This contrasts sharply with generic arylhydrazine building blocks that have no reported activity against M. tuberculosis.

Antitubercular Mycobacterium tuberculosis Antibiotic Infectious Disease

High-Value Application Scenarios for (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine in Drug and Agrochemical Discovery


Synthesis of Kinase-Targeted Pyrazole Libraries for Oncology

Based on its reported GSK3β inhibitory activity , this compound is a privileged starting material for the synthesis of 1-arylpyrazole kinase inhibitors. Its balanced LogP (3.56) suggests that resulting pyrazoles may possess favorable permeability for oral drug candidates. Medicinal chemists can use this scaffold to explore structure-activity relationships (SAR) around the aryl ring, leveraging the unique chloro-fluoro-trifluoromethyl substitution to optimize potency and selectivity against the kinome.

Development of Next-Generation Antitubercular Agents

The compound's demonstrated activity against drug-resistant M. tuberculosis makes it a high-priority intermediate for generating focused libraries of arylhydrazones and pyrazoles. Researchers can synthesize and screen derivatives to identify new lead compounds with novel mechanisms of action, addressing the urgent need for TB therapeutics that evade existing resistance mechanisms.

Discovery of Selective Herbicides with Novel Modes of Action

The reported selective herbicidal activity with crop safety positions this compound as a valuable intermediate for agrochemical discovery programs. Its moderate vapor pressure (0.557 mmHg at 25 °C) may also be advantageous in formulating herbicides with reduced volatility, minimizing off-target drift. By generating a series of pyrazole or hydrazone derivatives, researchers can screen for potent, selective weed control agents.

Process Chemistry Optimization for Scalable Pyrazole Synthesis

The compound's favorable solid-state properties, including a high melting point (73-75 °C) and moderate boiling point (189.9 °C) , facilitate its use in large-scale synthesis. Process chemists can develop robust, scalable routes to key pyrazole intermediates, benefiting from the compound's enhanced stability and ease of handling compared to lower-melting or less stable arylhydrazine analogs.

Technical Documentation Hub

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